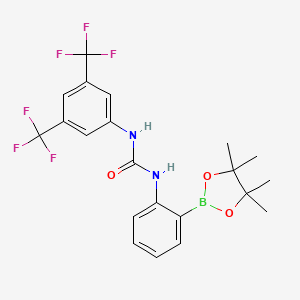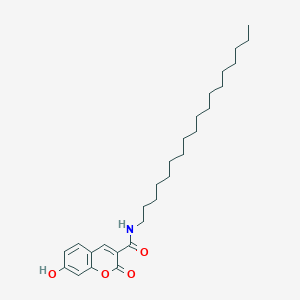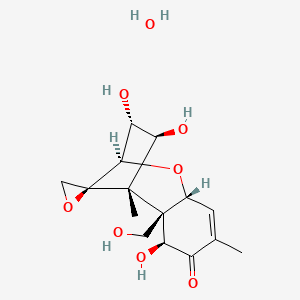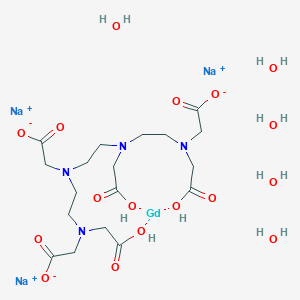
Xenon-134
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xenon-134 is a stable isotope of the noble gas xenon, with an atomic number of 54 and a mass number of 134. It is one of the naturally occurring isotopes of xenon, comprising about 10.436% of natural xenon . This compound is known for its applications in various scientific fields, including nuclear physics and medical imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xenon-134 can be produced through the electromagnetic isotope separation of natural xenon. This method involves separating the isotopes of xenon based on their mass differences using electromagnetic fields . Another method involves neutron capture on monoisotopic this compound targets, where stable this compound is irradiated with neutrons to produce other isotopes .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of the separation of xenon from the air. The air is liquefied and then subjected to fractional distillation to separate the different components, including xenon. The xenon is then further purified and separated into its isotopes using electromagnetic isotope separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Xenon-134, being a noble gas, is chemically inert and does not readily undergo chemical reactions under normal conditions. under specific conditions, xenon can form compounds, primarily with fluorine and oxygen .
Common Reagents and Conditions
The formation of xenon compounds typically requires extreme conditions, such as high pressures and the presence of strong oxidizing agents. For example, xenon can react with fluorine to form xenon hexafluoride (XeF6) under high pressure .
Major Products Formed
The major products formed from reactions involving xenon include xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These compounds are used in various applications, including as powerful oxidizing agents in chemical synthesis .
Aplicaciones Científicas De Investigación
Xenon-134 has several important applications in scientific research:
Mecanismo De Acción
Xenon-134 itself does not have a specific mechanism of action as it is chemically inert. when used in nuclear reactions, it can capture neutrons and undergo transmutation to form other isotopes. For example, neutron capture by this compound can produce xenon-135, which has a significant neutron absorption cross-section and acts as a neutron poison in nuclear reactors .
Comparación Con Compuestos Similares
Similar Compounds
Xenon-131: Another stable isotope of xenon with applications in medical imaging and nuclear physics.
Xenon-136: A stable isotope used in double beta decay experiments and studies of nuclear structure.
Uniqueness of Xenon-134
This compound is unique due to its specific neutron capture properties, making it valuable in nuclear physics research. Its stable nature and relatively high natural abundance also make it a useful isotope for various scientific applications .
Propiedades
Número CAS |
15751-43-6 |
|---|---|
Fórmula molecular |
Xe |
Peso molecular |
133.90539303 g/mol |
Nombre IUPAC |
xenon-134 |
InChI |
InChI=1S/Xe/i1+3 |
Clave InChI |
FHNFHKCVQCLJFQ-AKLPVKDBSA-N |
SMILES isomérico |
[134Xe] |
SMILES canónico |
[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)













